molecular formula C6H8N2O2 B184088 1,3-Dimethyluracil CAS No. 874-14-6

1,3-Dimethyluracil

Cat. No. B184088
CAS RN: 874-14-6
M. Wt: 140.14 g/mol
InChI Key: JSDBKAHWADVXFU-UHFFFAOYSA-N
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Description

1,3-Dimethyluracil is a pyrimidone that is uracil with methyl group substituents at positions 1 and 3 . It has a role as a metabolite and is functionally related to uracil .


Molecular Structure Analysis

The monomer and dimer forms of 1,3-dimethyluracil were studied by semiempirical quantum chemical methods. The stacking structure was also computed. Geometry optimization and frequency calculations were performed in all the forms .


Chemical Reactions Analysis

1,3-Dimethyluracil has been studied in various chemical reactions. For instance, the stability of the C6-centered carbanions derived from 1,3-dimethyluracil has been investigated in the gas phase and in DMSO and water solutions . Additionally, the excited state structural dynamics of 1,3-dimethyluracil (DMU) in water and acetonitrile has been studied by resonance Raman spectroscopy .


Physical And Chemical Properties Analysis

1,3-Dimethyluracil is a pyrimidine derivative. The crystal structure of 1,3-dimethyluracil has been reported . Ultraviolet irradiation of aqueous 1,3-dimethyluracil results in hydration of the 5:6 double bond of the uracil ring to form 1,3-dimethyl-6-oxy-hydrouracil .

Scientific Research Applications

Quantum Chemical Studies

Studies have utilized AM1 semiempirical methods to investigate the dimer form of 1,3-dimethyluracil. These studies focus on obtaining optimum geometric parameters for the monomeric and dimeric forms and comparing these to X-ray diffraction results. Calculations for energies involved in dimer formation and intramolecular CH···O interactions are also a focal point. This research provides comprehensive insights into the electronic structure and thermodynamic parameters of 1,3-dimethyluracil (Palafox, Iza, & Gil, 1994).

Photochemical Behavior

Extensive research has been conducted on the photochemical behavior of 1,3-dimethyluracil. Studies have explored photodimerization in various organic solvents, leading to the formation of cyclobutane-type dimers. The structure, stereochemistry of the dimers, and the role of triplet states as precursors in these reactions are significant areas of interest (Elad, Rosenthal, & Sasson, 1971).

Vibrational Spectroscopy and Structural Analysis

Vibrational spectroscopy and quantum chemical methods have been applied to analyze the molecular structure of 1,3-dimethyluracil. These studies involve recording the vibrational spectrum, proposing structures based on internal rotation and keto-enol tautomerism, and comparing different isomers to determine the most stable structures. The comprehensive vibrational assignment of fundamental frequencies aids in understanding the molecular structure of 1,3-dimethyluracil (Soliman, 2016).

Chemical Reactivity and Mechanistic Studies

Decarboxylation studies of derivatives of 1,3-dimethyluracil have provided insights into reaction intermediates and mechanisms. These studies reveal the nature of nucleophilic intermediates involved in reaction pathways and contribute to a deeper understanding of the chemical reactivity of 1,3-dimethyluracil and its derivatives (Nakanishi & Wu, 1998).

Gas Phase Acid/Base Properties

Investigations into the gas phase acidity and basicity of 1,3-dimethyluracil have been performed using a combination of experimental and theoretical approaches. These studies are crucial for understanding the fundamental chemical properties and the behavior of 1,3-dimethyluracil in various chemical environments (Gronert, Feng, & Chew, 2000).

Safety And Hazards

1,3-Dimethyluracil should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition .

Future Directions

Future research on 1,3-Dimethyluracil could focus on its potential applications in biophysics, particularly the measurement of time-resolved fluorescence spectra of proteins with subpicosecond time resolution .

properties

IUPAC Name

1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8N2O2/c1-7-4-3-5(9)8(2)6(7)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDBKAHWADVXFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0061244
Record name 2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-
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Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name 1,3-Dimethyluracil
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1,3-Dimethyluracil

CAS RN

874-14-6
Record name 1,3-Dimethyluracil
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Record name 1,3-Dimethyluracil
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Record name 1,3-Dimethyluracil
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Record name 2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-
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Record name 2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-
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Record name 1,3-dimethyluracil
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Record name 1,3-Dimethyluracil
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Record name 1,3-Dimethyluracil
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Melting Point

120 °C
Record name 1,3-Dimethyluracil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002144
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,560
Citations
S Sasson, D Elad - The Journal of Organic Chemistry, 1972 - ACS Publications
The photomonomerization of the four 1, 3-dimethyluracil (DMU) photo dimers in the presence of a variety of photosensitizers is described. The reactions lead to the recovery of DMU in …
Number of citations: 27 pubs.acs.org
M Al-Sheikhly, C Sonntag - Zeitschrift für Naturforschung B, 1983 - degruyter.com
The γ-radiolysis of N 2 O-saturated aqueous solutions generates OH radicals and a small amount of H atoms. In 1,3-dimethyluracil solutions (10 -3 M) these radicals add mainly to the 5-…
Number of citations: 42 www.degruyter.com
Z Songsheng, RE Shepherd - Inorganica Chimica Acta, 1989 - Elsevier
M(NH 3 ) 5 (DMU) 2+ complexes with M II = Ru II and Os II , DMU = 1,3-dimethyluracil have been prepared via Zn/Hg reduction of (NH 3 ) 5 RuCl 3 and (NH 3 ) 5 Os(tfms) 3 and …
Number of citations: 25 www.sciencedirect.com
A Banerjee, JK Dattagupta, W Saenger… - … Section B: Structural …, 1977 - scripts.iucr.org
1, 3-Dimethyluracil (C6HsN202) is monoclinic, space group P2~/c, with a= 4.199 (2), b= 11-309 (4), c= 14.187 (4) A,/3= 101.95 (04), Z= 4. The structure was solved by direct methods …
Number of citations: 58 scripts.iucr.org
SYI WANG - Photochemistry and Photobiology, 1962 - Wiley Online Library
Kinetic analysis of the forward and backward reactions of 1,3‐dimethyluracil and uridine showed that the rate constants and kinetic orders of the photochemical reactions were strongly …
Number of citations: 44 onlinelibrary.wiley.com
H Ishihara, SY Wang - Biochemistry, 1966 - ACS Publications
Hiroshi Ishihara f and Shih Yi Wang abstract: 5, 5'-Di-l, 3-dimethyluracil (IV), 1, 3-di-methyluracil (III), svm-dimethyloxamide (II), synt-dimethylurea (VI), methylamine, ammonia, 5-carboxy-…
Number of citations: 27 pubs.acs.org
S Das, AJ Thakur - 2011 - Wiley Online Library
A highly efficient green synthesis of aryl/alkyl/heteroaryl‐substituted bis(6‐amino‐1,3‐dimethyluracil‐5‐yl)methanes by the condensation of 6‐amino‐1,3‐dimethyluracil with aldehydes (…
JA Theruvathu, CT Aravindakumar… - Journal of the …, 2001 - ACS Publications
Hydroxyl radicals were generated in the Fenton reaction at pH 4 (Fe 2+ + H 2 O 2 → Fe 3+ + • OH + OH - , k ≈ 60 L mol - 1 s - 1 ) and by pulse radiolysis (for the determination of kinetic …
Number of citations: 61 pubs.acs.org
MD Shetlar - Photochemistry and Photobiology, 1976 - Wiley Online Library
Photoexcited 1,3‐dimethyluracil (DMU) reacts with methanol to give 1,3‐dimethyl‐6‐hydroxymethyl‐5‐hydrouracil (1a) in addition to cyclobutane type dimers and 1,3‐dimethyl‐6‐…
Number of citations: 23 onlinelibrary.wiley.com
KOHI SEKI, K MATSUDA, Y BANDO… - Chemical and …, 1988 - jstage.jst.go.jp
It is well known that the replacement of thymine in deoxyribonucleic acid (DNA) with5-halouracil (5-halo-2, 4-pyrimidinedione) increases the sensitivity of bacterial and mammalian cells …
Number of citations: 10 www.jstage.jst.go.jp

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